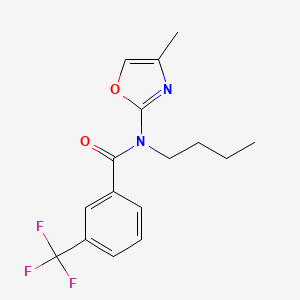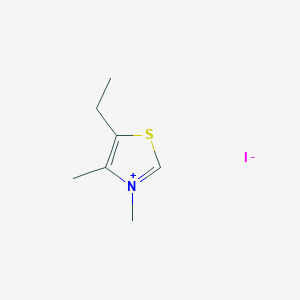
Hentriacontane-7,16,18-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hentriacontane-7,16,18-trione is a long-chain alkane derivative with three ketone functional groups located at the 7th, 16th, and 18th carbon positions. This compound is a member of the hentriacontane family, which is known for its presence in various natural sources such as beeswax and certain plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontane-7,16,18-trione typically involves the oxidation of hentriacontane using specific oxidizing agents. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium, which selectively oxidizes the desired carbon positions to form the ketone groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentration, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hentriacontane-7,16,18-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Hentriacontane-7,16,18-trione has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential role in biological systems and its interaction with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of Hentriacontane-7,16,18-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hentriacontane: A long-chain alkane without ketone groups.
Hentriacontane-7,16-dione: A similar compound with two ketone groups at the 7th and 16th positions.
Hentriacontane-7,16,18-triol: A compound with hydroxyl groups at the 7th, 16th, and 18th positions.
Uniqueness
Hentriacontane-7,16,18-trione is unique due to the presence of three ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying multi-functionalized long-chain alkanes and their applications in various fields.
Eigenschaften
CAS-Nummer |
60368-10-7 |
|---|---|
Molekularformel |
C31H58O3 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
hentriacontane-7,16,18-trione |
InChI |
InChI=1S/C31H58O3/c1-3-5-7-9-10-11-12-13-14-18-22-26-30(33)28-31(34)27-23-19-16-15-17-21-25-29(32)24-20-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
DVVJOZPBJUIMJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCC(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
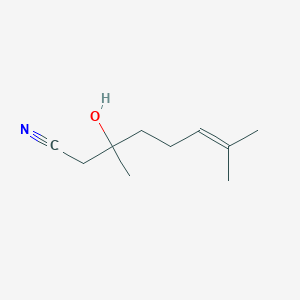
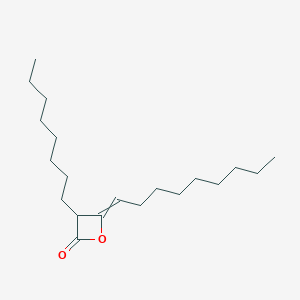
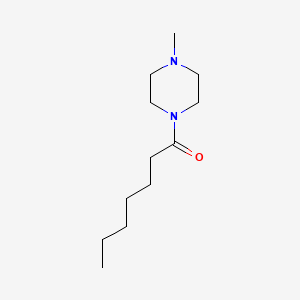
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
